2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-(2,3-dichlorophenyl)acetamide
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Overview
Description
2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-(2,3-dichlorophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a piperidine ring, an oxadiazole ring, and a dichlorophenyl group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
Based on the properties of similar 1,2,4-oxadiazole derivatives, it can be hypothesized that the compound may interact with its targets by forming hydrogen bonds or other types of non-covalent interactions .
Biochemical Pathways
Similar 1,2,4-oxadiazole derivatives have been found to inhibit human carbonic anhydrase isoforms, which play a crucial role in many physiological processes including ph regulation, co2 transport, and ion transport .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-(2,3-dichlorophenyl)acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Piperidine ring formation: The piperidine ring can be synthesized through various methods, including reductive amination or cyclization of appropriate precursors.
Coupling reactions: The final step involves coupling the oxadiazole and piperidine intermediates with the dichlorophenyl acetamide moiety using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the oxadiazole ring.
Reduction: Reduction reactions could target the oxadiazole ring or the dichlorophenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic, basic, or neutral) can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. It could serve as a probe to investigate biochemical pathways.
Medicine
The compound might have potential therapeutic applications, such as acting as a drug candidate for treating specific diseases. Its biological activity could be explored through in vitro and in vivo studies.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(2,3-dichlorophenyl)acetamide
- 2-(4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(2,3-dichlorophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-(2,3-dichlorophenyl)acetamide may exhibit unique properties due to the presence of the cyclopropyl group, which can influence its steric and electronic characteristics. This could result in distinct biological activities or chemical reactivity.
Properties
IUPAC Name |
2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-(2,3-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4O2/c19-13-2-1-3-14(16(13)20)21-15(25)10-24-8-6-12(7-9-24)18-23-22-17(26-18)11-4-5-11/h1-3,11-12H,4-10H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKZKUAWLMYSHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)CC(=O)NC4=C(C(=CC=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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